molecular formula C13H9ClO2 B1582905 4-(4-Chlorophenyl)benzoic acid CAS No. 5748-41-4

4-(4-Chlorophenyl)benzoic acid

Cat. No.: B1582905
CAS No.: 5748-41-4
M. Wt: 232.66 g/mol
InChI Key: FIMRRWLTRBEAOM-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)benzoic acid” is a chemical compound with the molecular formula C13H9ClO2 . It is related to 4-Chlorobenzoic acid, which is a white solid that is soluble in some organic solvents and in aqueous base .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

“this compound” is a solid with a melting point of 289-291 °C . It has a molecular weight of 232.66 .

Scientific Research Applications

1. Water Purification

Research by Matthews (1990) explored the use of TiO2 suspensions illuminated with UV light for the purification of water containing various compounds, including 4-chlorophenol, a compound structurally similar to 4-(4-Chlorophenyl)benzoic acid. This process effectively mineralized these compounds, suggesting potential applications in water treatment.

2. Degradation Studies

Sharma, Mukhopadhyay, and Murthy (2012) studied the degradation of 4-chlorophenol using UV irradiation and organic oxidants Sharma, Mukhopadhyay, & Murthy (2012). Their findings contribute to understanding the degradation pathways of chlorinated phenols, relevant to the environmental fate of this compound.

3. Advanced Oxidation Processes

Bokare and Choi (2011) reported on the Cr(VI)/H2O2 system for oxidative degradation of organic compounds like 4-chlorophenol in water Bokare & Choi (2011). This research is significant for understanding the treatment of water contaminated with chlorinated benzoic acids.

4. Detoxification Mechanisms

Collet and Pont (1978) investigated the role of cysteine in detoxifying a herbicide derivative of 4-chlorophenol Collet & Pont (1978). Insights from this study may be relevant for understanding how this compound interacts with biological systems.

5. Environmental Impact Assessment

The degradation and transformation of 4-chlorophenol in environmental settings have been extensively studied Wu et al. (2020), Xiao et al. (2013), Rodrigo et al. (2001). These studies provide a framework for understanding the environmental impact and breakdown mechanisms of similar compounds, including this compound.

Safety and Hazards

“4-(4-Chlorophenyl)benzoic acid” is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Properties

IUPAC Name

4-(4-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMRRWLTRBEAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206096
Record name 4-Biphenylcarboxylic acid, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5748-41-4
Record name 4-Biphenylcarboxylic acid, 4'-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005748414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylcarboxylic acid, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5748-41-4
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(4-chlorophenyl)benzaldehyde (0.84 g, 3.9 mmol) in 30 mL acetonitrile-acetone (2: 1) is added 15 mL water and solid sodium bicarbonate (3.5 g, 41.7 mmol). After 5 min. a 25 mL solution of oxidation reagent (Oxone: 4.8 g, 7.8 mmol in 25 mL water containing 4×10−4 M EDTA) is added dropwise over 15 min. then stirred for an additional 3.5 h. The reaction mixture is then treated with 18 mL aq. sodium bisulfite (9.5 g), stirred 2 h, then acidified with 10 mL 6 M HCl. The mixture is transferred to a separatory funnel and diluted with 300 mL dichloromethane and 400 mL water. The water layer is washed with dichloromethane (3×120 mL), organic layers combined, then washed with 500 mL water. The organic layer is dried over sodium sulfate, filtered, and evaporated under reduced pressure. The desired acid is crystallized from acetone-water (5:2), filtered, washed with water, and evaporated under reduced pressure from toluene affording 0.6 g product. Remaining product could be isolated by chromatography but the amount obtained is satisfactory. TLC: Rf=0.3 (chloroform-methanol; 10:1).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
acetonitrile acetone
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Chlorophenylboronic acid (501 mg) was combined with 4-iodobenzoic acid (795 mg), cesium carbonate (5.22 g), toluene (16 mL), water (8 mL) and n-butanol (4 mL). The mixture was degassed under vacuum with argon purging after which, tetrakis-triphenylphosphine palladium (40 mg) was added. The reaction was heated to 80° C. for 20 hours after which, it was cooled to room temperature and diluted with ethyl acetate (16 mL). The solids were collected on a Celite pad and washed with hot methanol. The methanol filtrate was concentrated to dryness giving 4′-chloro-4-biphenylcarboxylic acid (305 mg). Yield=41%
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
5.22 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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